molecular formula C12H7NOS B8475873 2-Phenylethynyl-thiazole-5-carbaldehyde

2-Phenylethynyl-thiazole-5-carbaldehyde

Cat. No.: B8475873
M. Wt: 213.26 g/mol
InChI Key: YQGZKQZKDUPRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylethynyl-thiazole-5-carbaldehyde (CAS 1011-40-1) is a high-value chemical building block specializing in medicinal chemistry and drug discovery research. This compound features a thiazole core substituted with a formyl group at the 5-position and a phenylethynyl moiety at the 2-position, creating a multifunctional scaffold for diverse synthetic applications. Its molecular formula is C₁₂H₇NOS with a molecular weight of 213.26 g/mol. The primary research application of this compound is as a key intermediate in the synthesis of potentially bioactive molecules. Structural analogs, particularly 2-substituted-ethynylthiazole derivatives, have demonstrated significant therapeutic potential in preclinical studies for central nervous system (CNS) disorders . These derivatives are investigated for treating psychiatric and cognitive conditions, including schizophrenia, cognitive impairments associated with various disorders, and attention deficit hyperactivity disorder (ADHD) . The aldehyde functional group is highly reactive, enabling facile condensation with amines to form Schiff bases or serving as a precursor for carboxylic acid derivatives, thus allowing researchers to construct complex molecular architectures for structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C12H7NOS

Molecular Weight

213.26 g/mol

IUPAC Name

2-(2-phenylethynyl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C12H7NOS/c14-9-11-8-13-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H

InChI Key

YQGZKQZKDUPRIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=NC=C(S2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Insights :

  • Phenylethynyl vs.
  • Carbaldehyde vs. Carboxylic Acid/Ester : The carbaldehyde group (CHO) is more reactive toward nucleophilic additions than carboxylic acids or esters, enabling diverse derivatization pathways .
  • Trifluoromethyl and Thioether Modifications : The trifluoromethyl group in CAS 175277-56-2 introduces strong electron-withdrawing effects, while the thioether linkage may influence metabolic stability in pharmaceutical contexts .

Comparative Analysis of Physicochemical Properties

Reactivity and Stability :

  • Carbaldehyde Derivatives : The aldehyde group in this compound is prone to oxidation and condensation reactions, whereas carboxylic acid derivatives (e.g., CAS 33763-20-1) exhibit higher stability and acidity (pKa ~2–3) .
  • Ester vs. Aldehyde : Ethyl esters (e.g., CAS 161797-99-5) are hydrolytically stable under neutral conditions but can be cleaved under basic or acidic conditions, unlike aldehydes, which are more reactive .

Electronic Effects :

  • Methoxy vs. Phenylethynyl : Methoxy groups (e.g., CAS 915923-79-4) are electron-donating, which may shift UV/Vis absorption spectra compared to the electron-neutral phenylethynyl group .

Materials Science :

The extended conjugation from the phenylethynyl group may make the compound suitable for organic semiconductors or fluorescent probes. Comparatively, trifluoromethyl-containing derivatives (e.g., CAS 175277-56-2) are valued in agrochemicals for their resistance to degradation .

Preparation Methods

Amination and Subsequent Modifications

2-Aminothiazole-5-carbaldehyde, a key intermediate, is synthesized via acetylation of 2-amino-5-formylthiazole. A procedure from Ambeed involves treating 2-amino-5-formylthiazole with acetyl chloride and diisopropylamine in dichloromethane at 0°C, followed by gradual warming to room temperature. The product is isolated in 65% yield after 17 hours, with purification via flash chromatography. This intermediate serves as a precursor for further functionalization, including iodination or cross-coupling.

Protection-Deprotection Sequences

Protecting groups such as acetals are employed to stabilize the aldehyde during harsh reaction conditions. For example, the aldehyde is protected as a dimethyl acetal using trimethyl orthoformate in methanol, followed by deprotection with aqueous HCl post-coupling. This strategy prevents undesired aldol condensation or oxidation during Sonogashira reactions.

Purification and Characterization

Final purification of this compound is achieved through column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from dimethylformamide (DMF)-water mixtures. Purity assessments via HPLC typically show >95% purity, with structural confirmation by ¹H NMR and LC-MS. Key spectral data include a singlet for the aldehyde proton at δ 9.70 ppm and characteristic aromatic signals for the phenylethynyl group at δ 7.40–7.60 ppm .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Phenylethynyl-thiazole-5-carbaldehyde?

The compound can be synthesized via a cascade reaction using tertiary enaminones and potassium thiocyanate (KSCN) mediated by Dess-Martin Periodinane (DMP). This method involves three key steps: (1) hydroxyl thiocyanation of the C═C bond, (2) intramolecular hydroamination of the C≡N bond, and (3) thiazole annulation via condensation. DMP acts as both a radical initiator for thiocyanation and a masking agent to stabilize the aldehyde group during synthesis . Alternative routes include modifying phenyl substituents on thiazole-5-carbaldehyde scaffolds, as demonstrated in derivatives like 2-(4-Bromophenyl)thiazole-5-carbaldehyde .

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological validation involves:

  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1^1H and 13^{13}C spectra with computed values to verify substituent positions and aromaticity .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns with UV detection .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by determining crystal structures, as applied to related pyrazole-carbaldehyde analogs .

Q. What are the key applications of this compound in academic research?

The aldehyde functional group enables its use as a building block for:

  • Heterocyclic Drug Discovery : Coupling with amines or hydrazines to form Schiff bases or thiazole-triazole hybrids for antimicrobial or anticancer screening .
  • Material Science : Integration into conjugated polymers for optoelectronic applications, leveraging the ethynyl-phenyl group’s electron-withdrawing properties .

Advanced Research Questions

Q. What is the mechanistic role of Dess-Martin Periodinane (DMP) in the synthesis of thiazole-5-carbaldehydes?

DMP serves dual functions:

  • Radical Mediator : Initiates thiocyanation via hydroxyl radical generation, enabling C–S bond formation at the enaminone’s double bond .
  • Aldehyde Stabilizer : Temporarily masks the in situ-generated formyl group as a hemiacetal intermediate, preventing side reactions during thiazole annulation . Advanced studies should monitor reaction intermediates using time-resolved FTIR or mass spectrometry.

Q. How can researchers address instability issues during the synthesis or storage of this aldehyde?

Instability arises from the reactive aldehyde group. Mitigation strategies include:

  • In Situ Protection : Use DMP to form stable intermediates during synthesis .
  • Storage Conditions : Store under inert atmosphere (N2_2/Ar) at –20°C with desiccants to prevent oxidation or hydration.
  • Derivatization : Convert the aldehyde to a more stable oxime or hydrazone derivative for long-term storage .

Q. How should contradictory spectroscopic data be resolved during structural elucidation?

Contradictions between experimental and theoretical data (e.g., unexpected 1^1H NMR splitting or IR stretches) require:

  • Computational Validation : Optimize molecular geometry using DFT (e.g., B3LYP/6-31G**) and simulate spectra for comparison .
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to confirm bonding patterns in complex heterocycles .

Q. What computational approaches are suitable for predicting the reactivity of this compound?

  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, as demonstrated for thiazole-acetamide hybrids .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites for reaction design .

Methodological Guidelines for Data Reproducibility

  • Synthetic Protocols : Document reagent ratios (e.g., 1:1.2 enaminone:KSCN), solvent purity, and reaction time/temperature to minimize batch variability .
  • Analytical Standardization : Use internal standards (e.g., 1,3,5-trimethoxybenzene for HPLC) and calibrate instruments with certified reference materials .

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